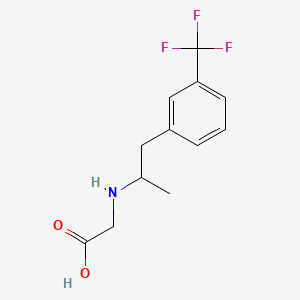

(alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of (alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid and similar compounds often involves multi-step chemical reactions, including carboxylation, amidation, and alkylation processes. Notably, compounds like 2,2-Bis[2-(dimethylamino)-5-methylphenyl]acetic acid have been synthesized through carboxylation reactions involving gaseous CO2, demonstrating the potential pathways that could be analogous to synthesizing the subject compound (Khristolyubov et al., 2021).

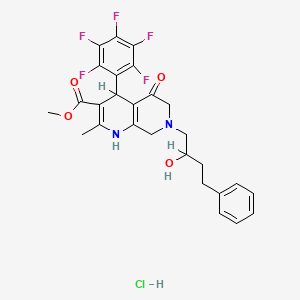

Molecular Structure Analysis

The molecular structure of compounds closely related to (alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid reveals the influence of substituents like the trifluoromethyl group on the compound's geometry and electronic configuration. X-ray diffraction data provide insights into the arrangement of atoms and the stereochemistry of the compound, which are critical for understanding its reactivity and interaction with other molecules. For instance, the orientation around the double bond and the impact of various substituents on the molecular structure have been established through comprehensive structural analysis (Kralj et al., 1997).

Chemical Reactions and Properties

(alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid undergoes various chemical reactions, including but not limited to, oxidation, reduction, and nucleophilic substitution, depending on the surrounding chemical environment and catalysis. Research on related compounds highlights the reactivity of the amino and carboxyl groups, facilitating the formation of derivatives and engagement in bioconjugation reactions. The presence of the trifluoromethyl group significantly affects the compound's acidity, nucleophilicity, and overall reactivity profile, enabling its participation in unique chemical transformations (Olah et al., 1994).

Wissenschaftliche Forschungsanwendungen

Enhancement of Analytical Techniques

In the field of analytical chemistry, modifications using trifluoroacetic acid (TFA), a related compound, have been shown to improve sensitivity in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds. The addition of acetic acid or propionic acid to mobile phases containing TFA has been demonstrated to enhance signal strength significantly without compromising chromatography integrity, thereby supporting high-throughput analysis of biological samples in pre-clinical and clinical studies (Shou & Naidong, 2005).

Applications in Synthetic Chemistry

Trifluoroacetic acid and related compounds play a crucial role in synthetic chemistry, offering pathways to synthesize novel organic compounds and polymers with potential applications in various fields, including pharmaceuticals and materials science.

- Novel Synthesis Routes : The palladium-catalyzed isomerization of methyl formate, utilizing trifluoroacetic acid derivatives, has been explored for the efficient synthesis of acetic acid, showcasing a "Power-to-X" approach for converting carbon dioxide into valuable chemicals (Jürling-Will et al., 2022).

- Bioactive Compound Synthesis : The solvent-free, three-component condensation reactions have been utilized to synthesize novel dihydropyrimido[4,5-d]pyrimidine derivatives, showcasing the role of acetic acid in facilitating environment-friendly synthetic processes (Prajapati, Borah, & Gohain, 2007).

Material Science Applications

In material science, the modification and functionalization of materials using (alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid and its derivatives have been investigated for improving material properties and exploring new material functionalities.

- Functionalization of Polymers : Research on fluoropolymers indicates the safe use of perfluoro acetic acid derivatives in food contact materials, highlighting the importance of such compounds in modifying polymer properties for specific applications (Flavourings, 2010).

Safety And Hazards

The safety data sheet for acetic acid, a related compound, indicates that it is flammable and can cause severe skin burns and eye damage . It is recommended to keep away from heat/sparks/open flames/hot surfaces, take precautionary measures against static discharge, and wear protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO2/c1-8(16-7-11(17)18)5-9-3-2-4-10(6-9)12(13,14)15/h2-4,6,8,16H,5,7H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCUBLDCIXRNHSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50977036 |

Source

|

| Record name | N-{1-[3-(Trifluoromethyl)phenyl]propan-2-yl}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid | |

CAS RN |

61471-64-5 |

Source

|

| Record name | 1-(3-Trifluoromethylphenyl)-2-(2-carboxymethyl)aminopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061471645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{1-[3-(Trifluoromethyl)phenyl]propan-2-yl}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-[(10R,13S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethylamino]-4-oxobutanoic acid](/img/structure/B1201323.png)

![3-Methyl-5-propylfuro[3,2-g]chromen-7-one](/img/structure/B1201342.png)